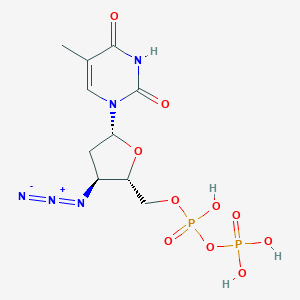![molecular formula C45H64N12O9 B218125 (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol CAS No. 107856-75-7](/img/structure/B218125.png)
(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol, also known as forskolin, is a natural compound found in the roots of the Coleus forskohlii plant. Forskolin has gained attention in scientific research due to its potential to activate the enzyme adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This increase in cAMP has been linked to various biochemical and physiological effects, making forskolin a promising compound for further investigation.
Mécanisme D'action
Forskolin activates adenylate cyclase by binding to the enzyme and increasing its activity. Activated adenylate cyclase then converts adenosine triphosphate (ATP) to cAMP, which can activate various downstream signaling pathways. The increase in cAMP levels can lead to the activation of protein kinase A (PKA), which can then phosphorylate various proteins and activate or inhibit cellular processes.
Biochemical and Physiological Effects
Forskolin has been shown to have various biochemical and physiological effects in vitro and in vivo. One of the most well-known effects of (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol is its ability to increase cAMP levels, which can lead to increased insulin secretion in pancreatic beta cells. Forskolin has also been shown to decrease inflammation by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Additionally, (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol has been linked to improved cardiovascular health by increasing blood flow and reducing blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
Forskolin has several advantages for use in lab experiments. It is a natural compound that can be extracted from plant sources or synthesized in a laboratory setting. Forskolin is also relatively stable and can be stored for long periods of time. However, (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol has some limitations for lab experiments. It can be difficult to obtain pure (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol, and the compound can degrade over time, leading to decreased potency.
Orientations Futures
There are several potential future directions for (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol research. One area of interest is the development of (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol-based therapies for various medical conditions, such as diabetes, inflammation, and cardiovascular disease. Forskolin may also have applications in cancer research, as it has been shown to inhibit the growth of certain cancer cells. Additionally, further research is needed to understand the mechanisms of action of (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol and its downstream targets, which could lead to the development of new therapeutic targets.
Méthodes De Synthèse
Forskolin can be extracted from the roots of the Coleus forskohlii plant, but it can also be synthesized in a laboratory setting. The most common method for synthesizing (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol involves a multi-step process that includes the condensation of 3,4-dihydroxybenzaldehyde with acetone, followed by cyclization and oxidation reactions. This synthesis method has been used to produce (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol for scientific research purposes.
Applications De Recherche Scientifique
Forskolin has been extensively studied for its potential therapeutic applications. One of the most well-known applications of (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol is its ability to activate adenylate cyclase, leading to increased levels of cAMP in cells. This increase in cAMP has been linked to various biochemical and physiological effects, including increased insulin secretion, decreased inflammation, and improved cardiovascular health.
Propriétés
Numéro CAS |
107856-75-7 |
|---|---|
Nom du produit |
(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol |
Formule moléculaire |
C45H64N12O9 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol |
InChI |
InChI=1S/C20H34O3/c1-14(2)16-9-8-15(3)7-6-11-20(5)18(23-20)17(21)13-19(4,22)12-10-16/h7,10,12,14,16-18,21-22H,6,8-9,11,13H2,1-5H3/b12-10-,15-7-/t16-,17-,18-,19-,20?/m1/s1 |
Clé InChI |
RLYASSMUZMAUCA-FWNBTYLKSA-N |
SMILES isomérique |
C/C/1=C/CCC2([C@H](O2)[C@@H](C[C@](/C=C\[C@@H](CC1)C(C)C)(C)O)O)C |
SMILES |
CC1=CCCC2(C(O2)C(CC(C=CC(CC1)C(C)C)(C)O)O)C |
SMILES canonique |
CC1=CCCC2(C(O2)C(CC(C=CC(CC1)C(C)C)(C)O)O)C |
Synonymes |
7,8-ECD 7,8-epoxy-2,11-cembradiene-4,6-diol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



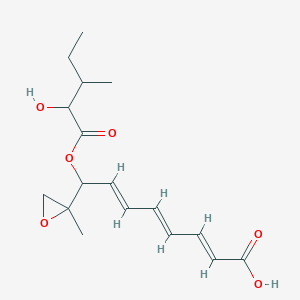

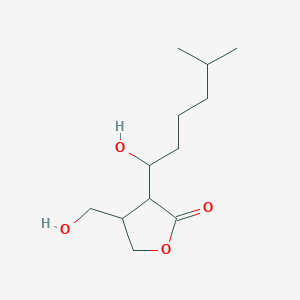

![(6S)-N-[3-[4-[(2Z)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B218068.png)




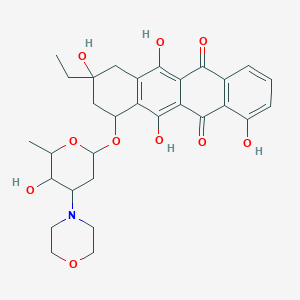
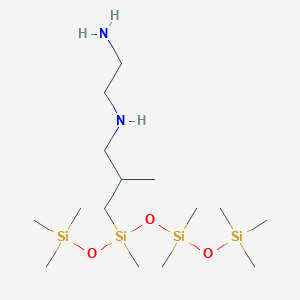
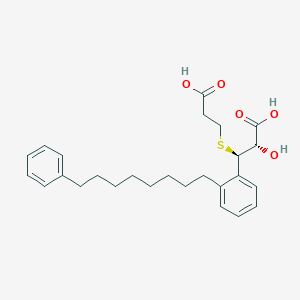
![(2Z,4Z,22Z)-26,27-dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2'-oxirane]-6,21-dione](/img/structure/B218146.png)
